Cereblon Binding and Neosubstrate Selectivity Profile Compared to Thalidomide and Pomalidomide
No direct experimental cereblon binding or neosubstrate degradation data are currently available in the public domain for 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. The interpretation below constitutes a class-level inference. Classical IMiDs such as thalidomide (Ki = 4.40 μM for CRBN isoform 4) and pomalidomide are known cereblon ligands that also induce degradation of IKZF1 and IKZF3 . Related benzamide-type cereblon binders (e.g., compounds 11a, 11d, 11f in the cited study) exhibit reduced neomorphic degradation of IKZF1/3 and SALL4 while retaining CRBN affinity, a desirable feature for PROTAC design . The target compound, bearing a benzamide-type scaffold, is hypothesized to possess a similar selectivity advantage, but no quantitative affinity or degradation data are available to confirm or quantify this differentiation.
| Evidence Dimension | Cereblon binding affinity and neosubstrate degradation |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Thalidomide Ki = 4.40 μM for CRBN isoform 4; pomalidomide data available in cited reference |
| Quantified Difference | Cannot be quantified; only class-level hypothesis can be formulated |
| Conditions | Biochemical binding assays and cellular degradation assays in HEK293 or multiple myeloma cell lines |
Why This Matters
If experimental data become available, demonstrating reduced neosubstrate degradation while maintaining CRBN affinity would make this compound a superior PROTAC recruiter compared to classical IMiDs, directly influencing procurement decisions for targeted degradation campaigns.
- [1] Steinebach, C., Bricelj, A., Murgai, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14513–14543. View Source
